Kinetic Selectivity of α-Xylosidases: Isoprimeverose vs. p-Nitrophenyl-α-D-Xylopyranoside (α-p-NPX)
Lactobacillus pentosus membrane α-xylosidase hydrolyzes isoprimeverose with an apparent Km of 0.2 mM and Vmax of 446 nmol/min/mg protein, compared to a Km of 1.3 mM and Vmax of 54 nmol/min/mg for the synthetic substrate α-p-NPX — representing a 6.5-fold lower Km (higher affinity) and 8.3-fold higher Vmax for the natural disaccharide [1]. Similarly, Aspergillus flavus α-xylosidase I exhibits a Vmax of 58.8 µmol/min/mg for isoprimeverose versus 4.4 µmol/min/mg for α-p-NPX, a 13.4-fold difference [2]. The archaeal α-xylosidase XylS from Sulfolobus solfataricus displays a Km of only 28.9 µM and a kcat of 31 s⁻¹ for isoprimeverose, demonstrating sub-micromolar affinity for its natural substrate [3].
| Evidence Dimension | Enzyme kinetic parameters (Km, Vmax, kcat) |
|---|---|
| Target Compound Data | Km = 0.2–4.0 mM; Vmax = 30–446 nmol/min/mg (enzyme-dependent); Km = 28.9 µM (XylS) |
| Comparator Or Baseline | α-p-NPX: Km = 1.3–10.5 mM; Vmax = 4.4–54 nmol/min/mg |
| Quantified Difference | Up to 13.4-fold higher Vmax and 6.5-fold lower Km for isoprimeverose versus α-p-NPX across multiple enzyme sources |
| Conditions | L. pentosus membrane fraction (pH 7.0); A. flavus purified α-xylosidase I (pH 4.5, 45 °C); S. solfataricus XylS (90 °C, pH 6.5) |
Why This Matters
Superior kinetic efficiency makes isoprimeverose the essential natural substrate for detecting and quantifying α-xylosidase activity; α-p-NPX is a significantly poorer substrate that underestimates true catalytic potential.
- [1] Chaillou S, Pouwels PH, Postma PW. Cloning, sequence analysis, and characterization of the genes involved in isoprimeverose metabolism in Lactobacillus pentosus. J Bacteriol. 1998;180(9):2475-2479. View Source
- [2] Matsui H, Somoto A, Kimura A, Chiba S. Isolation of Aspergillus flavus MO-5 producing two types of intracellular α-D-xylosidases: purification and characterization of α-D-xylosidase I. Biosci Biotechnol Biochem. 1994;58(8):1392-1398. View Source
- [3] Moracci M, Cobucci-Ponzano B, Trincone A, et al. Enzymatic reaction data for α-D-xyloside xylohydrolase (XylS) from Sulfolobus solfataricus. MetaCyc Enzyme Database, Accession: G-14466. View Source
